N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptoimidazo[4,5-b]pyridine with diethylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the imidazole ring.
Substitution: The diethylamino group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified imidazole derivatives.
Substitution: A range of derivatives with different functional groups.
Scientific Research Applications
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide: Unique due to its specific substitution pattern and potential biological activities.
Imidazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Pyridine derivatives: Known for their wide range of applications in medicinal chemistry and materials science.
Uniqueness
This compound stands out due to its unique combination of an imidazole ring and a pyridine ring, linked by a sulfur atom. This structural feature may confer distinct biological activities and chemical reactivity compared to other imidazole or pyridine derivatives .
Properties
Molecular Formula |
C12H16N4OS |
---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
N,N-diethyl-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H16N4OS/c1-3-16(4-2)10(17)8-18-12-14-9-6-5-7-13-11(9)15-12/h5-7H,3-4,8H2,1-2H3,(H,13,14,15) |
InChI Key |
DKOZGSFCBXVOGB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CSC1=NC2=C(N1)C=CC=N2 |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
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